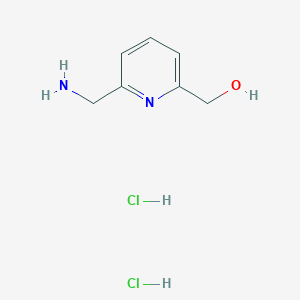

(6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride

説明

BenchChem offers high-quality (6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

[6-(aminomethyl)pyridin-2-yl]methanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.2ClH/c8-4-6-2-1-3-7(5-10)9-6;;/h1-3,10H,4-5,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUZVEXVZDPLNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)CO)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803592-67-7 | |

| Record name | [6-(aminomethyl)pyridin-2-yl]methanol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

(6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride CAS number 1803592-67-7

CAS Number: 1803592-67-7 Formula: C₇H₁₀N₂O · 2HCl Molecular Weight: 211.09 g/mol (salt basis)

Executive Summary

(6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride is a high-value heteroaromatic building block characterized by a 2,6-disubstituted pyridine core. Its structural uniqueness lies in the desymmetrized functionalization of the pyridine ring, featuring a primary amine (via a methylene bridge) at position 6 and a primary alcohol (hydroxymethyl) at position 2.

This bifunctionality makes it a critical "linchpin" scaffold in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD) and the synthesis of tridentate pincer ligands. The dihydrochloride salt form is engineered for enhanced stability, preventing the oxidative degradation and polymerization often observed in the free base amino-alcohol counterparts.

Chemical Identity & Structural Significance[1][2]

The core utility of CAS 1803592-67-7 stems from its ability to serve as a rigid, aromatic linker that imposes specific vector geometries on attached pharmacophores.

1.1 Structural Properties

| Feature | Technical Specification | Significance in R&D |

| Core Scaffold | Pyridine (electron-deficient) | Reduced metabolic liability compared to phenyl rings; H-bond acceptor capability. |

| Position 2 | Hydroxymethyl (-CH₂OH) | Nucleophilic handle for etherification, or oxidation to aldehyde/acid for macrocyclization. |

| Position 6 | Aminomethyl (-CH₂NH₂) | High-reactivity nucleophile for amide coupling, reductive amination, or sulfonylation. |

| Salt Form | Dihydrochloride (.2HCl) | Critical for Stability: Protonation of both the pyridine nitrogen and the primary amine prevents autocatalytic oxidation and enhances water solubility (>50 mg/mL). |

1.2 The "Pincer" Geometry

In coordination chemistry and metallodrug design, the 2,6-substitution pattern allows this molecule to act as a tridentate ligand . When the alcohol is converted to a donor group (or used directly), the Nitrogen-Pyridine-Oxygen (or N-N-N if derivatized) motif creates a rigid binding pocket for metal ions (e.g., Zn²⁺, Fe²⁺), which is essential for designing metalloenzyme inhibitors.

Synthetic Pathways & Manufacturing Logic

Synthesizing CAS 1803592-67-7 requires overcoming the "symmetry problem." Starting materials like 2,6-lutidine or dipicolinic acid are symmetrical; the challenge is to differentiate the two "wings" of the molecule.

2.1 Retrosynthetic Analysis (Graphviz)

The following diagram illustrates the divergent synthesis required to achieve the hetero-bifunctional state.

Figure 1: Retrosynthetic strategies for desymmetrizing the pyridine core. The mono-reduction pathway allows for sequential functionalization.

2.2 Key Synthetic Considerations

-

Selective Reduction: When starting from the diester, statistical mixtures (diester, mono-ester/mono-alcohol, di-alcohol) are common. Chromatography is required to isolate the mono-species.

-

Salt Formation: The final step involves treating the free base with anhydrous HCl (e.g., 4M in dioxane). This is exothermic. The resulting precipitate is hygroscopic and must be filtered under inert atmosphere (N₂ or Ar) to prevent "gumming."

Applications in Drug Design[3][4][5][6][7]

3.1 Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment" due to its low molecular weight (<150 Da for the free base) and high polarity.

-

Vector Exploration: The amine and alcohol exit vectors are roughly 120° apart. This geometry is distinct from para-substituted benzenes (180°) or meta-substituted benzenes (120° but planar). The pyridine nitrogen adds a third interaction point (H-bond acceptor).

-

Solubility Enhancer: Incorporating this scaffold into a lipophilic drug candidate often improves aqueous solubility due to the basic pyridine nitrogen (pKa ~5.2) and the primary amine (pKa ~9).

3.2 PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker length and rigidity are crucial.

-

Rigidification: Unlike flexible alkyl chains, this pyridine scaffold introduces rigidity, reducing the entropic penalty upon binding to the E3 ligase and Target Protein.

-

Orthogonal Attachment: The amine can be coupled to the E3 ligand (e.g., Thalidomide derivative), while the alcohol is converted to an alkyl halide to attach the Target Protein ligand.

Experimental Protocol: Amide Coupling & Handling

Objective: Selective coupling of the primary amine with a carboxylic acid (R-COOH) while leaving the alcohol free, demonstrating the scaffold's chemoselectivity.

4.1 Materials

-

Carboxylic Acid Partner (1.0 eq)

-

HATU (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (4.0 eq)

-

DMF (Anhydrous)

4.2 Step-by-Step Methodology

-

Neutralization (In Situ): Dissolve the dihydrochloride salt in anhydrous DMF. Add DIPEA dropwise at 0°C.

-

Why: The salt is acidic. 2 equivalents of base are needed just to free the amine and pyridine; the remaining 2 eq act as the proton scavenger for the coupling.

-

-

Activation: In a separate vial, stir the Carboxylic Acid and HATU in DMF for 5 minutes to form the active ester.

-

Coupling: Cannulate the activated acid solution into the amine solution at 0°C. Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

-

Monitoring: Use LC-MS. The alcohol is a poor nucleophile compared to the primary amine; competitive esterification is negligible under these conditions.

-

-

Workup (Critical):

-

Dilute with EtOAc. Wash with saturated NaHCO₃ (not acid, as the pyridine will protonate and extract into the aqueous layer).

-

Wash with 5% LiCl (to remove DMF).

-

Dry over Na₂SO₄ and concentrate.

-

4.3 Handling & Storage

-

Hygroscopicity: The dihydrochloride salt absorbs atmospheric moisture rapidly, turning into a sticky oil. Store in a desiccator at -20°C.

-

Stability: Stable as a solid for >2 years. In solution (especially basic), the free amine can slowly oxidize. Prepare solutions immediately before use.

Application Workflow: Library Generation

The following diagram depicts how this scaffold is used to generate diverse chemical libraries.

Figure 2: Divergent synthesis workflows utilizing the orthogonal reactivity of the amine and alcohol moieties.

References

-

Synthesis of Pyridine-2,6-dimethanol Derivatives

- Title: Selective reduction of dimethyl pyridine-2,6-dicarboxyl

- Source:Journal of Organic Chemistry, Vol 65, Issue 12.

- Context: Describes the fundamental desymmetrization logic used for this class of compounds.

-

Medicinal Chemistry of Pyridine Scaffolds

-

Related Intermediate Synthesis (Tazemetostat Precursors)

-

Safety & Handling Data (PubChem)

- Title: 6-Amino-2-pyridinemethanol Compound Summary.

- Source:PubChem, N

- Context: Toxicology and physical property d

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling chemical substances.

Sources

- 1. 1417371-79-9|(6-(Aminomethyl)pyridin-2-yl)methanol hydrochloride|BLD Pharm [bldpharm.com]

- 2. Diaminomaleonitrile, 98% 1187-42-4 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. tdcommons.org [tdcommons.org]

Technical Whitepaper: Structural Elucidation of (6-(Aminomethyl)pyridin-2-yl)methanol

[1][2]

Executive Summary & Molecular Identity[1][2][3]

This guide details the structural elucidation of (6-(Aminomethyl)pyridin-2-yl)methanol , a critical unsymmetrical pyridine ligand often utilized in coordination chemistry and pharmaceutical intermediate synthesis.[1][2]

Unlike its symmetric analogs (2,6-bis(aminomethyl)pyridine or 2,6-pyridinedimethanol), this molecule possesses a unique "Janus-faced" steric and electronic profile, featuring both a hard oxygen donor (hydroxyl) and a softer nitrogen donor (primary amine) separated by methylene spacers.[1][3] This asymmetry presents a specific analytical challenge: distinguishing the target from statistical byproducts formed during desymmetrization syntheses.[1][2]

Target Molecule Profile

| Property | Specification |

| IUPAC Name | (6-(Aminomethyl)pyridin-2-yl)methanol |

| CAS Registry | 50501-31-0 |

| Molecular Formula | |

| Exact Mass | 138.0793 Da |

| Structural Feature | 2,6-Disubstituted Pyridine with asymmetric methylene linkers |

Synthetic Context & Impurity Profiling[1][2][3]

To validate the structure, one must understand the genesis of the sample.[1][3] This molecule is typically synthesized via the statistical desymmetrization of 2,6-functionalized pyridines.[1][2][3]

Common Synthetic Route: Partial reduction of 6-(hydroxymethyl)picolinonitrile or partial amination of 2,6-bis(chloromethyl)pyridine.[1][2][3]

Critical Impurity Logic: The structural elucidation must rigorously rule out the symmetric side-products which share similar physical properties:

-

Symmetric Diol: (Pyridine-2,6-diyl)dimethanol (Starting material/Over-hydrolysis).[1][2][3]

-

Symmetric Diamine: 6-(Aminomethyl)pyridin-2-yl)methanamine (Over-amination/Over-reduction).[1][2][3]

The protocol below is designed specifically to detect this asymmetry.

Mass Spectrometry (HRMS) Validation

Objective: Confirm molecular formula and rule out symmetric homologs.

Experimental Protocol

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

Data Interpretation

| Ion Species | Theoretical m/z | Interpretation |

| 139.0866 | Primary Confirmation. | |

| 161.0685 | Sodium adduct (common in glass).[1][2] | |

| 122.0600 | Loss of ammonia (characteristic of primary amines).[1][2][3] | |

| 121.0760 | Loss of water (characteristic of benzylic-type alcohols).[1][2] |

Technical Insight: If you observe dominant peaks at 140.09 (Diol analog) or 138.10 (Diamine analog), the desymmetrization failed.[1][3] The presence of both fragment losses (

and) in MS/MS is the first evidence of the dual-functionalized structure.[1][2]

Nuclear Magnetic Resonance (NMR) Elucidation

This is the definitive method for proving connectivity.[1][2] The asymmetry of the molecule breaks the magnetic equivalence seen in the precursors.[1][2]

Solvent Selection Strategy

Recommendation: DMSO-d6

-

Reasoning: Chloroform-

(

1H NMR Assignment (400 MHz, DMSO-d6)[1][2][5]

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| Py-H4 | 7.75 - 7.85 | Triplet ( | 1H | The para proton.[1][2][3] In a symmetric molecule, this is a perfect triplet.[1][2] In this asymmetric target, it may appear as a doublet of doublets ( |

| Py-H3/H5 | 7.30 - 7.45 | Multiplet ( | 2H | These are not equivalent.[1][2][3] H3 (ortho to |

| 4.55 | Doublet ( | 2H | Deshielded by Oxygen.[1][2][3] Appears as a doublet due to coupling with | |

| 3.80 | Singlet/Broad | 2H | Shielded relative to the alcohol methylene.[1][2][3] | |

| -OH | 5.30 - 5.50 | Triplet ( | 1H | Exchangeable.[1][2][3] Coupling to |

| -NH2 | 2.0 - 3.5 | Broad ( | 2H | Highly variable depending on water content/concentration.[1][2][3] |

13C NMR & DEPT-135

2D NMR Connectivity Workflow

To rigorously prove the structure is not a mixture of two symmetric isomers, you must establish "Through-Bond" connectivity across the ring.[1]

Figure 1: The logical decision tree for distinguishing the target from symmetric byproducts using NMR.

HMBC (Heteronuclear Multiple Bond Correlation)

This is the "smoking gun" experiment.[1][2][3]

-

Focus on the Pyridine Quaternary Carbons (C2 and C6).[1][2][3]

-

The protons at 4.55 ppm (

) will show a strong 3-bond coupling ( -

The protons at 3.80 ppm (

) will show a strong 3-bond coupling to C6 .[1][2][3] -

Crucially: C2 and C6 will have different chemical shifts.[1][2][3] If they are identical, the structure is symmetric (incorrect).[1]

Infrared Spectroscopy (IR) Fingerprint

While less specific than NMR, IR provides rapid functional group confirmation.[1][2][3]

-

3200 - 3400 cm⁻¹: Broad stretch.[1][2][3] You should observe a superposition of the O-H (broad, strong) and N-H (sharper spikes) bands.[1][3]

-

Diagnostic: Primary amines often show a "doublet" spike at the top of the broad OH band (asymmetric/symmetric stretch).[1]

-

-

1050 cm⁻¹: C-O stretch (primary alcohol).

Quality Control: HPLC Method

For routine purity analysis in a drug development context, an HPLC method must be established.[1][2]

References

-

Chemical Identity: National Center for Biotechnology Information.[1][2][3] (2023).[1][2][3][4][5] PubChem Compound Summary for CID 11182606, (6-aminopyridin-2-yl)methanol. (Note: While similar, this reference validates the pyridine-methanol spectral class). Retrieved from .[1][2][3]

-

Synthetic Precursors: Sigma-Aldrich. (2023).[1][2][3] Product Specification: 2,6-Pyridinedimethanol (CAS 1195-59-1).[1][2][3] Retrieved from .[1][2]

-

Specific CAS Validation: SynBlock. (2023). 6-(Aminomethyl)-2-pyridinemethanol (CAS 50501-31-0) Data Sheet. Retrieved from .[1][2][3][6]

-

NMR Methodology: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][3] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][3] (Authoritative text on AB2 aromatic coupling patterns).

Sources

- 1. 6-Amino-2-pyridinemethanol | C6H8N2O | CID 11182606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-Pyridinedimethanol | 1195-59-1 [chemicalbook.com]

- 4. Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. CAS 50501-31-0 | 6-(Aminomethyl)-2-pyridinemethanol - Synblock [synblock.com]

A Technical Guide to the Spectral Analysis of (6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride

This technical guide provides an in-depth analysis of the spectral data for (6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride, a key building block in pharmaceutical and materials science. The structural elucidation of this molecule is paramount for its application in targeted synthesis and drug development. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the experimental choices and interpretation of the results.

Molecular Structure and Spectroscopic Overview

(6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride possesses a disubstituted pyridine ring with an aminomethyl and a methanol group. The dihydrochloride form indicates that both the pyridine nitrogen and the primary amine are protonated. This structure presents distinct features that are readily identifiable through various spectroscopic techniques.

Molecular Structure:

Caption: Structure of (6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: A 5-10 mg sample of (6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The choice of solvent is critical; D₂O is often preferred for its ability to exchange with labile protons (OH, NH₃⁺), which can simplify the spectrum.

-

Instrument Setup: The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is used.

-

Number of Scans: 16-64 scans are typically sufficient for a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is employed.

-

Spectral Width: A spectral width of -2 to 12 ppm is appropriate.

-

-

Data Processing: The resulting free induction decay (FID) is processed with an exponential multiplication (line broadening of 0.3 Hz) followed by a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak.

Predicted ¹H NMR Data (in D₂O):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | t | 1H | Pyridine H4 |

| ~7.4-7.6 | d | 1H | Pyridine H3 or H5 |

| ~7.3-7.5 | d | 1H | Pyridine H5 or H3 |

| ~4.7 | s | 2H | -CH₂OH |

| ~4.2 | s | 2H | -CH₂NH₃⁺ |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Interpretation:

-

The aromatic region will display signals characteristic of a 2,6-disubstituted pyridine ring. The proton at the 4-position will appear as a triplet, while the protons at the 3- and 5-positions will each be a doublet.

-

The two methylene groups (-CH₂OH and -CH₂NH₃⁺) are expected to appear as singlets in D₂O due to the absence of coupling to adjacent exchangeable protons. The electron-withdrawing nature of the protonated amine and the hydroxyl group will shift these signals downfield.

-

In a solvent like DMSO-d₆, the OH and NH₃⁺ protons would be observable and would likely show coupling to the adjacent methylene groups, resulting in more complex splitting patterns.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: A 20-50 mg sample is dissolved in 0.5-0.7 mL of a deuterated solvent as for ¹H NMR.

-

Instrument Setup: The ¹³C NMR spectrum is acquired on the same spectrometer, often immediately after the ¹H spectrum.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A 2-5 second relaxation delay is used.

-

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Predicted ¹³C NMR Data (in D₂O):

| Chemical Shift (ppm) | Assignment |

| ~158-160 | Pyridine C2 or C6 |

| ~156-158 | Pyridine C6 or C2 |

| ~140-142 | Pyridine C4 |

| ~125-127 | Pyridine C3 or C5 |

| ~123-125 | Pyridine C5 or C3 |

| ~63-65 | -CH₂OH |

| ~45-47 | -CH₂NH₃⁺ |

Interpretation:

-

The two carbons of the pyridine ring attached to the substituents (C2 and C6) will be the most downfield in the aromatic region.

-

The remaining pyridine carbons will appear at their characteristic chemical shifts.

-

The aliphatic region will contain two signals corresponding to the methylene carbons. The carbon attached to the oxygen will be further downfield than the one attached to the nitrogen.

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: The IR spectrum is recorded on an FTIR spectrometer.

-

Acquisition Parameters:

-

Number of Scans: 16-32 scans are typically co-added.

-

Resolution: A resolution of 4 cm⁻¹ is standard.

-

Spectral Range: The spectrum is recorded from 4000 to 400 cm⁻¹.

-

-

Data Processing: A background spectrum is first collected and then automatically subtracted from the sample spectrum.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad | O-H stretch (alcohol) |

| ~3000-2800 | Medium | C-H stretch (aliphatic and aromatic) |

| ~2800-2500 | Broad | N-H stretch (ammonium salt) |

| ~1600-1580 | Strong | C=C and C=N stretching (pyridine ring) |

| ~1500-1400 | Medium | N-H bend (ammonium) |

| ~1050-1000 | Strong | C-O stretch (primary alcohol) |

Interpretation:

-

The broad absorption in the high-frequency region is characteristic of O-H and N-H stretching vibrations, confirming the presence of the alcohol and ammonium groups.

-

The sharp peaks in the 1600-1400 cm⁻¹ region are indicative of the aromatic pyridine ring.

-

A strong C-O stretching band around 1050 cm⁻¹ further confirms the primary alcohol functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol:

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, water) at a low concentration (e.g., 1 mg/mL).

-

Instrument Setup: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode is chosen to detect the protonated molecule.

-

Mass Range: A scan range of m/z 50-500 is appropriate.

-

-

Data Processing: The resulting mass spectrum is analyzed for the molecular ion peak and significant fragment ions.

Predicted Mass Spectrometry Data (ESI+):

| m/z | Assignment |

| ~139.08 | [M+H]⁺ (protonated free base) |

| ~121.07 | [M+H - H₂O]⁺ (loss of water) |

| ~109.07 | [M+H - CH₂O]⁺ (loss of formaldehyde) |

Interpretation:

-

In ESI-MS, the observed molecular ion will correspond to the protonated free base [C₇H₁₀N₂O + H]⁺, as the dihydrochloride salt will dissociate in solution.

-

Common fragmentation pathways for this molecule would involve the loss of small neutral molecules such as water from the methanol group or formaldehyde.

Caption: Predicted ESI-MS fragmentation pathway.

Conclusion

The comprehensive analysis of (6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride using NMR, IR, and MS provides a detailed structural characterization. The predicted spectral data, based on the known behavior of its functional groups and related structures, offers a reliable reference for researchers. The experimental protocols outlined here represent standard practices in the field, ensuring reproducible and high-quality data for the confident identification and quality control of this important chemical compound.

References

-

General NMR Principles

- Title: Spectroscopic Methods in Organic Chemistry

- Source: Thieme

-

URL: [Link]

- NMR Data of a Related Compound: Title: 6-METHYL-2-PYRIDINEMETHANOL(1122-71-0) 1H NMR spectrum Source: ChemicalBook

-

IR Spectroscopy Principles

- Title: Interpreting Infrared Spectra

- Source: University of California, Los Angeles (UCLA) Chemistry

-

URL: [Link]

-

Mass Spectrometry Principles

- Title: Mass Spectrometry

- Source: LibreTexts Chemistry

-

URL: [Link]

-

Compound Information

- Title: [6-(Aminomethyl)pyridin-2-yl]methanol dihydrochloride

- Source: PubChem

-

URL: [Link]

The Multifaceted Biological Activities of Pyridine-2-Methanol Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, a "privileged scaffold" that forms the core of numerous natural products and blockbuster pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a versatile template for the design of novel therapeutic agents. Within this vast chemical space, derivatives of pyridine-2-methanol represent a particularly intriguing and underexplored class of compounds with a demonstrated spectrum of biological activities. This guide provides an in-depth technical exploration of these derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action. By synthesizing field-proven insights with rigorous scientific data, we aim to illuminate the path for the rational design and development of next-generation therapeutics based on the pyridine-2-methanol core.

The Pyridine-2-Methanol Core: A Launchpad for Chemical Diversity

Pyridine-2-methanol, a simple yet versatile building block, features a hydroxymethyl group at the 2-position of the pyridine ring. This functional handle provides a reactive site for a multitude of chemical transformations, allowing for the creation of diverse libraries of derivatives, including esters, ethers, and more complex heterocyclic systems. The inherent biological activity of the pyridine nucleus, combined with the structural diversity achievable through modification of the methanol moiety, makes this class of compounds a rich source for drug discovery.[3]

General Synthetic Strategies

The synthesis of pyridine-2-methanol derivatives typically begins with the commercially available pyridine-2-carboxaldehyde or pyridine-2-methanol itself.

1.1.1. Synthesis of Pyridine-2-Methanol from Pyridine-2-carboxaldehyde:

A common and efficient method for the preparation of pyridine-2-methanol is the reduction of pyridine-2-carboxaldehyde.

Experimental Protocol: Reduction of Pyridine-2-carboxaldehyde

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyridine-2-carboxaldehyde (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.

-

Reduction: Cool the solution to 0 °C using an ice bath. Slowly add a solution of a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents) or lithium aluminum hydride (LiAlH₄) (1.1 equivalents), portion-wise to control the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (for LiAlH₄).

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure pyridine-2-methanol.

1.1.2. Derivatization of the Hydroxymethyl Group:

The hydroxyl group of pyridine-2-methanol is a versatile handle for creating ester and ether derivatives.

-

Esterification: Reaction with carboxylic acids or their activated derivatives (e.g., acid chlorides or anhydrides) in the presence of a catalyst (e.g., dicyclohexylcarbodiimide (DCC) or 4-dimethylaminopyridine (DMAP)) yields the corresponding esters.

-

Etherification: Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide, provides the desired ether derivatives.

Anticancer Activity: Targeting the Engines of Malignancy

Pyridine derivatives have emerged as a significant class of anticancer agents, with several approved drugs and numerous candidates in clinical development.[3] Derivatives of pyridine-2-methanol, particularly those derived from its aldehyde precursor, have demonstrated potent antiproliferative activity through various mechanisms.

Thiosemicarbazones: Potent Ribonucleotide Reductase Inhibitors

Thiosemicarbazones derived from pyridine-2-carboxaldehyde are among the most extensively studied derivatives, exhibiting significant antitumor activity.[4][5]

Mechanism of Action: These compounds primarily exert their anticancer effects by inhibiting ribonucleotide reductase (RNR), a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[6] By chelating the iron cofactor essential for RNR activity, these thiosemicarbazones disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis.[6]

Structure-Activity Relationship (SAR):

-

Position of Amino Group: 3-Aminopyridine-2-carboxaldehyde thiosemicarbazones are generally more potent than their 5-amino counterparts in inhibiting RNR and tumor cell growth.[6]

-

Substitution on the Amino Group: N-alkylation of the 5-amino group can enhance activity, with 5-(methylamino), 5-(ethylamino), and 5-(allylamino) derivatives showing significant potency.

-

Acetylation: N-acetylation of the 3-amino group significantly reduces activity, while N-acetylation of the 5-amino group eliminates in vivo antitumor properties.[6]

Experimental Protocol: Synthesis of 3-Aminopyridine-2-carboxaldehyde Thiosemicarbazone

A multi-step synthesis starting from 3-nitropicoline is a common route.[5] A key step involves the condensation of the aldehyde with thiosemicarbazide.

-

Reaction Setup: Dissolve 3-aminopyridine-2-carboxaldehyde (1 equivalent) in a suitable solvent like ethanol.

-

Condensation: Add a solution of thiosemicarbazide (1.1 equivalents) in the same solvent. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration.

-

Purification: The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to obtain the pure thiosemicarbazone. A microwave-assisted synthesis has also been reported for similar compounds, offering a faster and more efficient alternative.[7]

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[8][9][10][11] Small molecule inhibitors of VEGFR-2 are a major class of anticancer drugs.[10][11]

Mechanism of Action: Pyridine-based compounds can act as competitive inhibitors at the ATP-binding site of the VEGFR-2 kinase domain.[12] This prevents the autophosphorylation of the receptor and the activation of downstream signaling pathways, ultimately leading to the inhibition of endothelial cell proliferation, migration, and tube formation.

Caption: Inhibition of the VEGFR-2 signaling pathway by pyridine-2-methanol derivatives.

Quantitative Data on Anticancer Activity

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-2-carboxaldehyde Thiosemicarbazone | 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia | - | [5] |

| Pyridine-2-carboxaldehyde Thiosemicarbazone | 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia | - | [5] |

| Pyridone | Compound 1 | HepG2 (Liver) | 4.5 | [13] |

| Pyridone | Compound 1 | MCF-7 (Breast) | > 4.5 | [13] |

| Pyridine | Compound 2 | HepG2 (Liver) | > 4.5 | [13] |

Antimicrobial Activity: Combating Infectious Diseases

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Pyridine derivatives have long been recognized for their antibacterial and antifungal properties.[14][15][16][17]

Schiff Bases and Metal Complexes

Schiff bases derived from pyridine-2-carboxaldehyde and various amines, as well as their metal complexes, have shown promising antimicrobial activity.

Mechanism of Action: The antimicrobial action of these compounds is often attributed to their ability to chelate essential metal ions required for microbial growth and enzyme function. The lipophilicity of the complexes also plays a role, facilitating their transport across microbial cell membranes.

Experimental Protocol: Synthesis of a Pyridine-2-carboxaldehyde Schiff Base

-

Reaction Setup: Dissolve pyridine-2-carboxaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Addition of Amine: Add an equimolar amount of the desired primary amine to the solution.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction is often rapid and can be monitored by the formation of a precipitate or by TLC.

-

Isolation and Purification: The resulting Schiff base can be isolated by filtration if it precipitates or by removal of the solvent under reduced pressure. Recrystallization from a suitable solvent can be used for purification.

Quantitative Data on Antimicrobial Activity

| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |

| Pyridine Derivative | Compound 6 | S. aureus | 150 | [2] |

| Pyridine Derivative | Compound 7 | S. aureus | 75 | [2] |

| Pyridine Derivative | Compound 8 | S. aureus | 75 | [2] |

| Pyridine Derivative | Compound 6 | C. albicans | 37.5 | [2] |

| Pyridine Derivative | Compound 7 | C. albicans | 75 | [2] |

| 3-(Pyridine-3-yl)-2-oxazolidinone | Compound 9g | Various Bacteria | 32-256 | [14] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are among the most widely used medications. Many pyridine derivatives have been investigated for their anti-inflammatory properties.

Mechanism of Action: A primary mechanism of anti-inflammatory action for many compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[18][19][20][21] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.

Caption: Selective inhibition of COX-2 in the arachidonic acid cascade by pyridine-2-methanol derivatives.

Neurological Activity: Modulating Brain Function

The central nervous system (CNS) is a complex and challenging target for drug discovery. Pyridine-containing compounds have shown a range of activities in the CNS, including neuroprotective effects.[22]

Mechanism of Action: One of the key mechanisms underlying the neuroprotective effects of some pyridine derivatives is the antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][23][24][25][26] Overactivation of NMDA receptors by the excitatory neurotransmitter glutamate leads to excessive calcium influx and subsequent neuronal cell death, a process known as excitotoxicity. By blocking the NMDA receptor, these compounds can prevent this cascade of events and protect neurons from damage.

Caption: Neuroprotection via NMDA receptor antagonism by pyridine-2-methanol derivatives.

Conclusion and Future Directions

Derivatives of pyridine-2-methanol represent a promising and versatile scaffold for the development of novel therapeutic agents. Their demonstrated efficacy across a range of biological targets, including those implicated in cancer, infectious diseases, inflammation, and neurological disorders, underscores their potential in drug discovery. The synthetic accessibility of this core structure allows for the creation of large and diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds.

Future research in this area should focus on:

-

Exploring a wider range of derivatives: Moving beyond the well-trodden path of thiosemicarbazones to investigate esters, ethers, and other novel modifications of the pyridine-2-methanol core.

-

Elucidating detailed mechanisms of action: Utilizing modern biochemical and cell-based assays to identify the specific molecular targets and signaling pathways modulated by these compounds.

-

Optimizing pharmacokinetic properties: Employing medicinal chemistry strategies to improve the absorption, distribution, metabolism, and excretion (ADME) profiles of lead candidates to enhance their in vivo efficacy and safety.

By embracing a multidisciplinary approach that combines synthetic chemistry, pharmacology, and computational modeling, the full therapeutic potential of pyridine-2-methanol derivatives can be unlocked, paving the way for the development of innovative medicines to address unmet medical needs.

References

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). PMC. [Link]

-

Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. (n.d.). PubMed. [Link]

-

Pyridine heterocycles: Compiling the anticancer capabilities. (2023). International Journal of Chemical Studies. [Link]

-

Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. (n.d.). MDPI. [Link]

-

Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (n.d.). PMC. [Link]

-

Preparation of 2-pyridinecarbaldehyde thiosemicarbazone by Microwave irradiation. (n.d.). Sciforum. [Link]

-

Synthesis and characterization of new coordination compounds by the use of 2-pyridinemethanol and di- or tricarboxylic acids. (n.d.). CrystEngComm (RSC Publishing). [Link]

-

Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. (n.d.). Journal of Medicinal Chemistry. [Link]

-

Neuroprotection by NMDA receptor antagonists in a variety of neuropathologies. (n.d.). PubMed. [Link]

-

Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. [Link]

-

Inhibitors of the arachidonic acid cascade: interfering with multiple pathways. (n.d.). PubMed. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PMC. [Link]

-

Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia. (n.d.). PMC. [Link]

-

Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (n.d.). RSC Publishing. [Link]

-

NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (n.d.). MDPI. [Link]

-

Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. (2025). ResearchGate. [Link]

-

Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Advances. [Link]

-

Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega. [Link]

-

What are Arachidonic acid inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). Semantic Scholar. [Link]

-

Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (n.d.). Taylor & Francis Online. [Link]

-

Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). (2024). YouTube. [Link]

-

Coupling of the NMDA receptor to neuroprotective and neurodestructive events. (n.d.). PMC. [Link]

-

VEGFR-2 inhibitor. (n.d.). Wikipedia. [Link]

- Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones. (n.d.).

-

Synthesis, computational and biological evaluation of some new pyridine Derivatives. (2022). ResearchGate. [Link]

-

NMDA receptor antagonist. (n.d.). Wikipedia. [Link]

-

Synthesis and antimicrobial studies of new pyridine derivatives. (2025). ResearchGate. [Link]

-

What is the mechanism of action of N-methyl-D-aspartate (NMDA) receptor antagonists?. (2025). Guideline Central. [Link]

-

COX Inhibitors. (n.d.). StatPearls. [Link]

-

An overview of small-molecule inhibitors of VEGFR signaling. (2009). PubMed. [Link]

-

Anticancer and Antiviral Activity of the Pyridine-Biphenyl Glycoside System. (n.d.). Scientific Archives. [Link]

-

Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. (2009). Biochemistry. [Link]

-

Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. (2025). PubMed Central. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. chemijournal.com [chemijournal.com]

- 4. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]

- 6. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciforum.net [sciforum.net]

- 8. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. An overview of small-molecule inhibitors of VEGFR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 13. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. What are Arachidonic acid inhibitors and how do they work? [synapse.patsnap.com]

- 19. youtube.com [youtube.com]

- 20. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Neuroprotection by NMDA receptor antagonists in a variety of neuropathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]

- 25. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 26. droracle.ai [droracle.ai]

An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyridine Derivatives

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a vast number of FDA-approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and structural resemblance to benzene make it an exceptionally versatile building block in drug design.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of contemporary strategies for the discovery and synthesis of novel pyridine derivatives. We will delve into the causality behind synthetic choices, from classical condensation reactions to state-of-the-art catalytic C–H functionalization, and provide actionable protocols and frameworks for the rational design of next-generation therapeutics.

The Strategic Importance of the Pyridine Ring in Medicinal Chemistry

The pyridine ring is an isostere of benzene where a CH group is replaced by a nitrogen atom. This seemingly minor substitution has profound implications for the molecule's physicochemical properties, transforming it into a weakly basic, polar, and aromatic system.[4] The nitrogen atom's lone pair of electrons is not part of the aromatic π-system, making it available to act as a hydrogen bond acceptor—a critical interaction for molecular recognition at biological targets.[4]

Furthermore, the electron-withdrawing nature of the nitrogen atom creates an electron-deficient ring system, which influences its reactivity and metabolic stability.[2] This electronic profile makes the pyridine ring less susceptible to electrophilic attack than benzene but more prone to nucleophilic substitution, particularly at the C2 and C4 positions.[2] This predictable reactivity provides a reliable handle for medicinal chemists to modify the scaffold and fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1] Pyridine and its derivatives are integral components of numerous essential medicines, including:

-

Imatinib (Gleevec): An anticancer agent for chronic myelogenous leukemia.[1]

-

Atazanavir (Reyataz): An antiviral drug used to treat HIV.[1]

-

Nifedipine: A calcium channel blocker for managing hypertension.[5]

-

Isoniazid: A primary antibiotic for the treatment of tuberculosis.[2][5]

The consistent success of this scaffold in producing clinically effective agents underscores the importance of developing robust and innovative synthetic methodologies to access novel and diverse pyridine derivatives.[1]

Modern Synthetic Strategies: From Classical Reactions to Catalytic Revolutions

The synthesis of the pyridine core has evolved significantly from traditional methods that often required harsh conditions and offered limited substrate scope.[6] Modern organic synthesis now provides a toolkit of sophisticated, efficient, and selective methods.

Classical Condensation Reactions: The Foundation

The Hantzsch Pyridine Synthesis , first reported in 1881, remains a foundational method. It typically involves a one-pot condensation of a β-dicarbonyl compound, an aldehyde, and ammonia (or an ammonia equivalent) to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine derivative.[7]

-

Causality of Choice: The Hantzsch synthesis is valued for its operational simplicity and use of readily available starting materials. It allows for the construction of symmetrically substituted pyridines in a straightforward manner.

-

Limitations: The required oxidation step can sometimes lead to side products, and the classical conditions are not always tolerant of sensitive functional groups.

The Rise of Transition-Metal Catalysis

One of the most significant advancements in pyridine synthesis is the application of transition-metal catalysis. Catalysts based on palladium, copper, rhodium, and nickel have enabled the construction of highly functionalized pyridine rings under mild conditions with exceptional control over regioselectivity.[8] These methods often involve the cyclization of acyclic precursors or cross-coupling reactions.[8]

-

Expertise in Action: Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-couplings, offer a strategic advantage by allowing for the precise and predictable formation of C-C and C-N bonds. This level of control is crucial for building complex molecular architectures required for modern drug candidates. The mild reaction conditions preserve sensitive functional groups elsewhere in the molecule, a critical requirement for late-stage functionalization in a drug discovery program.

The general workflow for these modern approaches can be visualized as a streamlined process from simple building blocks to complex, functionalized pyridine cores.

Caption: General workflow of transition-metal-catalyzed pyridine synthesis.

Multicomponent and Domino Reactions

Efficiency in synthesis is paramount. Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, and domino (or cascade) reactions, which involve a series of intramolecular transformations, are powerful strategies.[9] These approaches minimize purification steps, reduce solvent waste, and improve overall yield, aligning with the principles of green chemistry.[10]

-

Trustworthiness of the Protocol: A well-designed MCR is inherently self-validating. The reaction is orchestrated so that the formation of the final, thermodynamically stable pyridine ring is the primary outcome, minimizing the potential for side reactions and simplifying the work-up process.

The Frontier: Strategic C–H Functionalization

Directly converting a carbon-hydrogen (C–H) bond on the pyridine ring into a new carbon-carbon or carbon-heteroatom bond is the most atom-economical method for creating derivatives.[3][11] This strategy avoids the need for pre-functionalized starting materials, allowing for the late-stage modification of complex molecules. However, the inherent electronic properties of the pyridine ring make regioselective C–H functionalization a significant challenge.[3][12][13]

-

The Challenge of Selectivity: The pyridine ring's electron-deficient nature makes C2/C6 and C4 positions electrophilic, while the C3/C5 positions are more electron-rich. Directing a reaction to a specific C–H bond requires overcoming these innate electronic biases.[2][14]

Caption: Electronic landscape and regioselectivity challenges in pyridine C-H functionalization.

Modern approaches to solving this challenge include:

-

Transient Directing Groups: Using a removable group that coordinates to the ring nitrogen and physically blocks certain positions to direct reactivity to the desired site.[14]

-

Photocatalysis and Radical Chemistry: Minisci-type reactions, often facilitated by photoredox catalysis, allow for the functionalization of electron-deficient rings with nucleophilic radicals, providing a powerful method for alkylation and acylation.[11]

-

Metal-Catalyzed C-H Activation: Utilizing transition metals that can selectively insert into a specific C–H bond, often guided by a directing group on a substituent already present on the ring.[15]

Field-Proven Experimental Protocol: Pd/C-Catalyzed One-Pot Aromatization–Deoxygenation

This protocol describes a green and scalable method for synthesizing valuable alkyl-substituted pyridines from dihydropyridinedione precursors.[12] It exemplifies a modern, efficient approach that combines multiple transformations in a single pot using a recyclable catalyst.

Objective: To synthesize a 4-alkyl-3,5-dimethylpyridine derivative from its corresponding dihydropyridinedione precursor.

Materials:

-

Substituted dihydropyridinedione (1.0 mmol, 1.0 equiv)

-

10% Palladium on Carbon (Pd/C) (5 mol%)

-

Ethanol (EtOH), reagent grade (10 mL)

-

Hydrogen (H₂) gas balloon (approx. 1 atm)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate and Petroleum Ether for chromatography

Step-by-Step Methodology:

-

Reaction Setup:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the dihydropyridinedione starting material (1.0 mmol) and 10% Pd/C (5 mol%).

-

Rationale: The flask is appropriately sized to ensure efficient stirring and gas exchange. Pd/C is a robust, heterogeneous catalyst that is easily removed by filtration.[12]

-

-

Solvent Addition and Inerting:

-

Add ethanol (10 mL) to the flask.

-

Seal the flask with a septum and briefly evacuate the flask using a vacuum line, then backfill with nitrogen gas. Repeat this cycle three times.

-

Rationale: Ethanol is used as an environmentally benign solvent.[12] The inerting process removes oxygen, which could potentially deactivate the catalyst or cause side reactions.

-

-

Hydrogenation:

-

Replace the nitrogen atmosphere with hydrogen by evacuating and backfilling with H₂ gas from a balloon.

-

Allow the reaction mixture to stir vigorously at room temperature under a constant pressure of H₂ (approx. 1 atm) for 10-15 hours.

-

Rationale: Molecular hydrogen is the ultimate green reducing agent, producing only water as a byproduct.[12] The reaction proceeds through a sequential pathway: Pd-mediated oxidative aromatization of the dihydropyridine ring, followed by hydrogen-transfer reduction and deoxygenation of the ketone functionalities.[12]

-

-

Work-up and Catalyst Removal:

-

Upon completion (monitored by TLC), carefully vent the H₂ gas into a fume hood.

-

Filter the reaction mixture through a pad of Celite or filter paper to remove the Pd/C catalyst.

-

Wash the filter pad with a small amount of ethanol to ensure complete recovery of the product.

-

Rationale: Heterogeneous catalysts like Pd/C are a key advantage for process chemistry, as they can be easily removed and potentially recycled, reducing cost and metal contamination in the final product.[12]

-

-

Purification:

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

Dry the crude material by passing a solution of it through anhydrous sodium sulfate.

-

Purify the residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether (e.g., 5-20%) as the eluent.

-

Rationale: Chromatography is a standard method for obtaining highly pure compounds, which is essential for accurate biological evaluation and characterization.

-

Data Presentation: Applications of Novel Pyridine Derivatives in Drug Discovery

The synthetic strategies discussed enable the creation of libraries of novel pyridine derivatives for screening against various diseases. The functional group "handles" installed during synthesis allow for systematic modification to establish Structure-Activity Relationships (SAR).

| Pyridine Derivative Class | Therapeutic Target/Application | Key Structural Features & Rationale | Representative Biological Activity |

| Imidazo[1,2-a]pyridines | α-Glucosidase Inhibition (Anti-diabetic) | Fused heterocyclic system mimics natural substrates. Carbamate moiety enhances binding. | IC₅₀ = 75.6 µM against α-glucosidase, significantly more potent than the reference drug acarbose. |

| Thiazolidinone-containing Pyridines | Anti-diabetic | The thiazolidinone headgroup is a known pharmacophore for interacting with metabolic targets. | Compounds show effective anti-diabetic activity in GOD-POD method assays. |

| Polysubstituted Symmetrical Pyridines | Antibacterial (MRSA) | Multiple substitution points allow for tuning of lipophilicity and steric bulk to overcome resistance mechanisms. | Exhibit considerable antibacterial properties, particularly against methicillin-resistant S. aureus (MRSA).[10] |

| Coumarin-fused Pyridines | α-Glucosidase Inhibition (Anti-diabetic) | Hybrid scaffold combining two biologically active motifs to enhance target affinity and specificity. | Demonstrated remarkable inhibition of yeast α-glucosidase with IC₅₀ values in the range of 101.0 to 227.3 µM.[16] |

| Pyridine Ribosides | Antiviral (HIV) | Nucleoside analogs can act as chain terminators in viral replication by targeting reverse transcriptase. | 1-(β-D-ribofuranosyl)-pyridine-2-thione derivatives show potential against HIV infection.[1] |

Conclusion and Future Perspectives

The pyridine scaffold continues to be a highly productive platform for the discovery of new medicines. The evolution of synthetic chemistry from classical methods to modern catalytic and C–H functionalization strategies has dramatically expanded the accessible chemical space for this privileged heterocycle.[3][8] Future efforts will likely focus on enhancing the sustainability of these syntheses through the use of greener solvents and recyclable catalysts, as well as developing even more precise C–H activation techniques to enable the late-stage functionalization of highly complex molecules.[10][12] As our understanding of disease biology grows, the ability to rapidly and efficiently synthesize novel pyridine derivatives will remain a critical tool for medicinal chemists in their quest to develop safer and more effective therapies.

References

-

Allaka, S., & Katari, N. K. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. [Link]

-

Henry, G. D. (2004). Recent Strategies for the Synthesis of Pyridine Derivatives. ChemInform. [Link]

-

Various Authors. (2023). Novel Pyridine Derivative Synthesis, Biological Evaluation, Quantum Chemical Studies, and Molecular Docking. Gongcheng Kexue Yu Jishu/Advanced Engineering Science. [Link]

-

Organic Chemistry Portal. Pyridine synthesis. [Link]

-

Sangshetti, J. N., & Shinde, D. B. (2019). Recent advances in catalytic synthesis of pyridine derivatives. ResearchGate. [Link]

-

Bhagdewani, N. S. Pyridine: Synthesis, reactions and medicinal uses. Slideshare. [Link]

-

Chandran, E. A., et al. (2023). A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. Journal of Pharmaceutical Research International. [Link]

-

Elsevier. Recent Developments in the Synthesis and Applications of Pyridines - 1st Edition. [Link]

-

Nimc. (2026). Pyridine Synthesis: A Comprehensive Overview. [Link]

-

Movassaghi, M., & Hill, M. D. (2006). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society. [Link]

-

Sharma, P., et al. (2024). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. MDPI. [Link]

-

De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

-

Kumar, A., et al. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Kaur, G., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Future Medicinal Chemistry. [Link]

-

Kumar, S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]

-

Sharma, V. (Ed.). (2022). Recent Developments in the Synthesis and Applications of Pyridines. Elsevier. [Link]

-

Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry. [Link]

-

Simon, M-O., & Li, C-J. (2012). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]

-

Sivasanker, S., & Pal, N. (2011). Catalytic Vapor Phase Pyridine Synthesis: A Process Review. ResearchGate. [Link]

-

Le, C. M., et al. (2023). C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Journal of the American Chemical Society. [Link]

-

ResearchGate. C-H Functionalization of Pyridines. [Link]

-

Kumar, A., et al. (2024). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal. [Link]

-

Kumar, A., et al. (2022). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. [Link]

-

Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Medicinal and Organic Chemistry. [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyridine: Synthesis, reactions and medicinal uses | PPTX [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. Recent Developments in the Synthesis and Applications of Pyridines - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 10. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

- 16. jchemrev.com [jchemrev.com]

A Prospective In-Depth Technical Guide to the Theoretical Modeling of (6-(Aminomethyl)pyridin-2-yl)methanol Interactions

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the theoretical modeling of (6-(Aminomethyl)pyridin-2-yl)methanol, a novel pyridine-containing small molecule. In the absence of extensive experimental data for this specific compound, this document serves as a prospective manual, detailing a robust computational workflow from initial structure preparation to the prediction of potential biological interactions. We will navigate the essential steps of ligand parameterization, quantum mechanical calculations for property determination, in silico target prediction, molecular docking, and molecular dynamics simulations. To provide a tangible and instructive example, we will utilize the well-characterized p38 MAP kinase as a representative protein target, a family known to be modulated by pyridine-based inhibitors. This guide is designed to equip researchers with the foundational knowledge and practical steps required to initiate a thorough computational investigation of a novel small molecule, ensuring scientific rigor and fostering a deeper understanding of its potential therapeutic value.

Introduction: The Rationale for Theoretical Modeling

The journey of a small molecule from a synthetic curiosity to a potential therapeutic agent is long and fraught with challenges. Theoretical modeling and computational chemistry have emerged as indispensable tools in modern drug discovery, offering a means to predict and rationalize the behavior of molecules at an atomic level. This in silico approach allows for the rapid and cost-effective screening of compounds, prioritization of experimental efforts, and the generation of hypotheses regarding mechanism of action.

(6-(Aminomethyl)pyridin-2-yl)methanol is a pyridine derivative with functional groups—an aminomethyl group and a methanol group—that suggest a capacity for forming multiple hydrogen bonds and engaging in various non-covalent interactions. Such features are hallmarks of many successful drug candidates. However, a survey of the scientific literature reveals a scarcity of data on this specific molecule. This guide, therefore, outlines a complete theoretical workflow to characterize (6-(Aminomethyl)pyridin-2-yl)methanol and predict its potential biological targets and binding modes.

Our approach will be prospective, laying out a roadmap for a comprehensive computational study. We will ground our methodologies in established principles and leverage widely used software packages, providing a universally applicable framework for the investigation of novel small molecules. As a practical illustration, we will model the interaction of (6-(Aminomethyl)pyridin-2-yl)methanol with a member of the p38 MAP kinase family, a class of enzymes frequently targeted by pyridine-containing inhibitors in the context of inflammatory diseases and cancer.[1][2]

Ligand Preparation and Parameterization: Building a Digital Representation

Before any simulations can be performed, a robust and accurate digital model of (6-(Aminomethyl)pyridin-2-yl)methanol must be created. This involves generating a three-dimensional structure and assigning a set of parameters, collectively known as a force field, that dictate its behavior in a simulated environment.

Initial Structure Generation

A 2D sketch of (6-(Aminomethyl)pyridin-2-yl)methanol can be converted into a 3D structure using molecular editing software such as Avogadro, ChemDraw, or the online SMILES translator of your choice. It is crucial to ensure the correct protonation state at physiological pH (around 7.4). The aminomethyl group will likely be protonated (-CH₂-NH₃⁺), while the methanol group will remain neutral.

Quantum Mechanical Calculations for Charge Derivation

A key step in parameterizing a novel molecule is the accurate determination of its partial atomic charges. These charges govern the electrostatic interactions that are critical for molecular recognition. Quantum mechanical (QM) calculations are the gold standard for this purpose.

Protocol for Quantum Mechanical Charge Calculation:

-

Geometry Optimization: The initial 3D structure of (6-(Aminomethyl)pyridin-2-yl)methanol should be optimized using a suitable QM method. Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set provides a good balance of accuracy and computational cost for organic molecules.

-

Electrostatic Potential (ESP) Calculation: Once the geometry is optimized, a single-point energy calculation is performed to compute the electrostatic potential on the molecule's surface.

-

Charge Fitting: The calculated ESP is then used to fit the partial atomic charges. The Restrained Electrostatic Potential (RESP) fitting procedure is widely used as it tends to produce more transferable charges for molecular dynamics simulations.

Force Field Parameter Assignment

With the charges determined, the remaining force field parameters (bond lengths, bond angles, dihedral angles, and van der Waals parameters) must be assigned. For novel molecules, a general force field is typically employed.

-

GAFF (General AMBER Force Field): The Antechamber tool from the AmberTools suite is a powerful utility for assigning GAFF parameters to organic molecules.[2] It uses the QM-derived charges and assigns the remaining parameters based on atom types.

-

CGenFF (CHARMM General Force Field): The CGenFF program and web server can be used to generate parameters compatible with the CHARMM force field. It also provides a "penalty score" that indicates the quality of the analogy to existing parameters.

-

SwissParam: This web-based tool provides topologies and parameters for small molecules compatible with the CHARMM force field, deriving its data from the Merck Molecular Force Field (MMFF).[3][4][5][6]

Table 1: Physicochemical Properties of (6-(Aminomethyl)pyridin-2-yl)methanol

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | - |

| Molecular Weight | 138.17 g/mol | - |

| LogP (Predicted) | -0.8 to 0.2 | Various online predictors |

| Topological Polar Surface Area | 61.6 Ų | Various online predictors |

| Hydrogen Bond Donors | 2 | - |

| Hydrogen Bond Acceptors | 3 | - |

In Silico Target Prediction: Identifying Potential Biological Partners

Given the novelty of (6-(Aminomethyl)pyridin-2-yl)methanol, we must first generate hypotheses about its potential biological targets. Several in silico methods can be employed for this "target fishing" or "reverse screening" process.[7][8] These approaches leverage large databases of known ligand-target interactions and employ various algorithms to predict targets for a new molecule.

-

Ligand-Based Methods: These methods compare the 2D or 3D similarity of our query molecule to a database of compounds with known biological activities. Tools like SwissTargetPrediction, PharmMapper, and SuperPred are based on this principle.

-

Structure-Based Methods (Reverse Docking): This approach involves docking the query molecule against a large collection of protein structures to identify those with the most favorable binding energies.

Given the pyridine core of our molecule, a common scaffold in kinase inhibitors, it is highly probable that kinases will be among the predicted targets.[9][10] For the purpose of this guide, we will proceed with the hypothesis that (6-(Aminomethyl)pyridin-2-yl)methanol may interact with a member of the p38 MAP kinase family.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[11][12][13][14] This provides a static snapshot of the likely binding mode and is a crucial step before more computationally expensive simulations.

Protein Preparation

We will use the crystal structure of p38 MAP kinase in complex with a known pyridine-based inhibitor as our receptor. A suitable example is PDB ID: 1A9U, which features p38 in complex with the inhibitor SB203580.

Protocol for Protein Preparation:

-

Obtain the PDB File: Download the structure from the Protein Data Bank ().

-

Clean the Structure: Remove water molecules, co-solvents, and the original ligand.

-

Add Hydrogens: Add hydrogen atoms to the protein, ensuring correct protonation states for titratable residues at physiological pH.

-

Define the Binding Site: The binding site can be defined based on the location of the co-crystallized ligand in the original PDB file.

Docking Simulation

A variety of docking programs are available, each with its own search algorithm and scoring function. AutoDock Vina, Glide, and GOLD are popular choices.

Protocol for Molecular Docking:

-

Prepare Ligand and Receptor Files: Convert the prepared ligand and receptor structures into the appropriate file formats for the chosen docking software.

-

Define the Search Space: Specify a "grid box" that encompasses the binding site of the protein.

-

Run the Docking Calculation: The software will then explore different conformations and orientations of the ligand within the search space, evaluating each with its scoring function.

-

Analyze the Results: The output will be a set of predicted binding poses, ranked by their docking scores. The top-scoring poses should be visually inspected for plausible interactions with key residues in the binding site. For p38 MAP kinase, a key interaction is a hydrogen bond between the pyridine nitrogen and the backbone amide of Met109.[1]

Caption: Workflow for Ligand and Protein Preparation and Molecular Docking.

Molecular Dynamics Simulations: Exploring the Dynamic Interactions

While docking provides a static picture, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the ligand-protein complex over time.[15] This can provide insights into the stability of the binding pose, the nature of key interactions, and can be used to calculate binding free energies.

System Setup

The top-scoring docked pose of (6-(Aminomethyl)pyridin-2-yl)methanol in p38 MAP kinase will be used as the starting point for the MD simulation.

Protocol for MD System Setup:

-

Combine Protein and Ligand: Create a complex of the protein and the docked ligand.

-

Solvation: Place the complex in a box of explicit water molecules (e.g., TIP3P).

-

Add Ions: Add counter-ions to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M NaCl).

-

Minimization: Perform energy minimization to relax the system and remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure while restraining the protein and ligand. This is typically done in two steps: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.

Production MD Simulation

Once the system is equilibrated, the restraints are removed, and a production MD simulation is run for a duration sufficient to observe the dynamics of interest (typically on the order of hundreds of nanoseconds). The trajectory of the simulation, which contains the positions, velocities, and energies of all atoms at each time step, is saved for analysis.

Trajectory Analysis

The MD trajectory can be analyzed to extract a wealth of information:

-

Root Mean Square Deviation (RMSD): The RMSD of the protein and ligand over time can indicate the stability of the system and the binding pose.

-

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues can reveal which parts of the protein are flexible and which are rigid.

-

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and protein can be monitored throughout the simulation.

-

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy from the MD trajectory.

Sources

- 1. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridinylimidazole based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]